molecular formula C19H15ClN2O3S B2795908 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795089-33-6

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2795908
CAS No.: 1795089-33-6
M. Wt: 386.85
InChI Key: XPMBXZFDHBSDCD-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure . They are known for their reactivity and are found in many natural products and pharmaceuticals . Thiazolidin-2,4-diones (TZDs) are heterocyclic compounds containing nitrogen and sulfur . They are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of azetidines often involves the treatment of γ-amino alcohols with thionyl chloride, followed by intramolecular cyclization . The synthesis of TZDs is a subject of ongoing research, with various synthetic approaches being explored, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry .


Molecular Structure Analysis

Azetidines are four-membered rings with one nitrogen atom . TZDs are five-membered rings with one nitrogen atom and one sulfur atom .


Chemical Reactions Analysis

Azetidines are known for their reactivity and are used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in ring-opening and expansion reactions .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has developed microwave-assisted rapid synthesis techniques for nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinone and azetidinone derivatives, demonstrating significant pharmacological potential, particularly in antimicrobial activities against various bacterial and fungal strains (Mistry & Desai, 2006). Additionally, studies have explored the synthesis of similar compounds through conventional methods, highlighting their utility in generating biologically active molecules with potential antibacterial and antifungal properties (Patel, Mistry, & Desai, 2008).

Antimicrobial Activity

A significant portion of the research on thiazolidinone and azetidinone derivatives focuses on their antimicrobial efficacy. Several studies have synthesized these compounds and evaluated their antibacterial and antifungal activities, showing promising results against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Kaminskyy et al., 2011). This suggests their potential application in developing new antimicrobial agents.

Anticancer Activity

Some derivatives have been evaluated for their anticancer activities, demonstrating potential efficacy against various cancer cell lines. Research has highlighted the synthesis and evaluation of spiro[thiazolidinone-isatin] conjugates, with certain compounds showing superior anticancer activities, indicating their potential in cancer therapy (Kaminskyy et al., 2011).

Properties

IUPAC Name

3-[1-[4-(3-chlorophenyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)12-4-6-13(7-5-12)18(24)21-9-16(10-21)22-17(23)11-26-19(22)25/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBXZFDHBSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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